molecular formula C17H30N4O8 B1625311 1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane CAS No. 60239-20-5

1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane

Cat. No.: B1625311
CAS No.: 60239-20-5
M. Wt: 418.4 g/mol
InChI Key: WTHDJYYROCOPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid: is a chemical compound with the molecular formula C17H30N4O8. It is a derivative of tetraazacyclotridecane, a macrocyclic ligand that can form stable complexes with various metal ions. This compound is known for its ability to chelate metal ions, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid typically involves the reaction of 1,4,7,10-tetraazacyclotridecane with chloroacetic acid under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the tetraazacyclotridecane ring coordinate with metal ions, forming stable complexes. This chelation process can alter the chemical properties of the metal ions, making them more reactive or less toxic .

Molecular Targets and Pathways:

Properties

IUPAC Name

2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclotridec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O8/c22-14(23)10-18-2-1-3-19(11-15(24)25)5-7-21(13-17(28)29)9-8-20(6-4-18)12-16(26)27/h1-13H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHDJYYROCOPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436489
Record name 2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60239-20-5
Record name 1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetraacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60239-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane
Reactant of Route 2
Reactant of Route 2
1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane
Reactant of Route 3
Reactant of Route 3
1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane
Reactant of Route 4
Reactant of Route 4
1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane
Reactant of Route 5
1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane
Reactant of Route 6
1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.